

Direct Efficacy Comparison in Pancreatic Cancer Models

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Compound Focus: STF-118804

CAS No.: 894187-61-2

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The table below summarizes the key findings from a study that evaluated **STF-118804** and FK866 in models of pancreatic ductal adenocarcinoma (PDAC) [1] [2] [3].

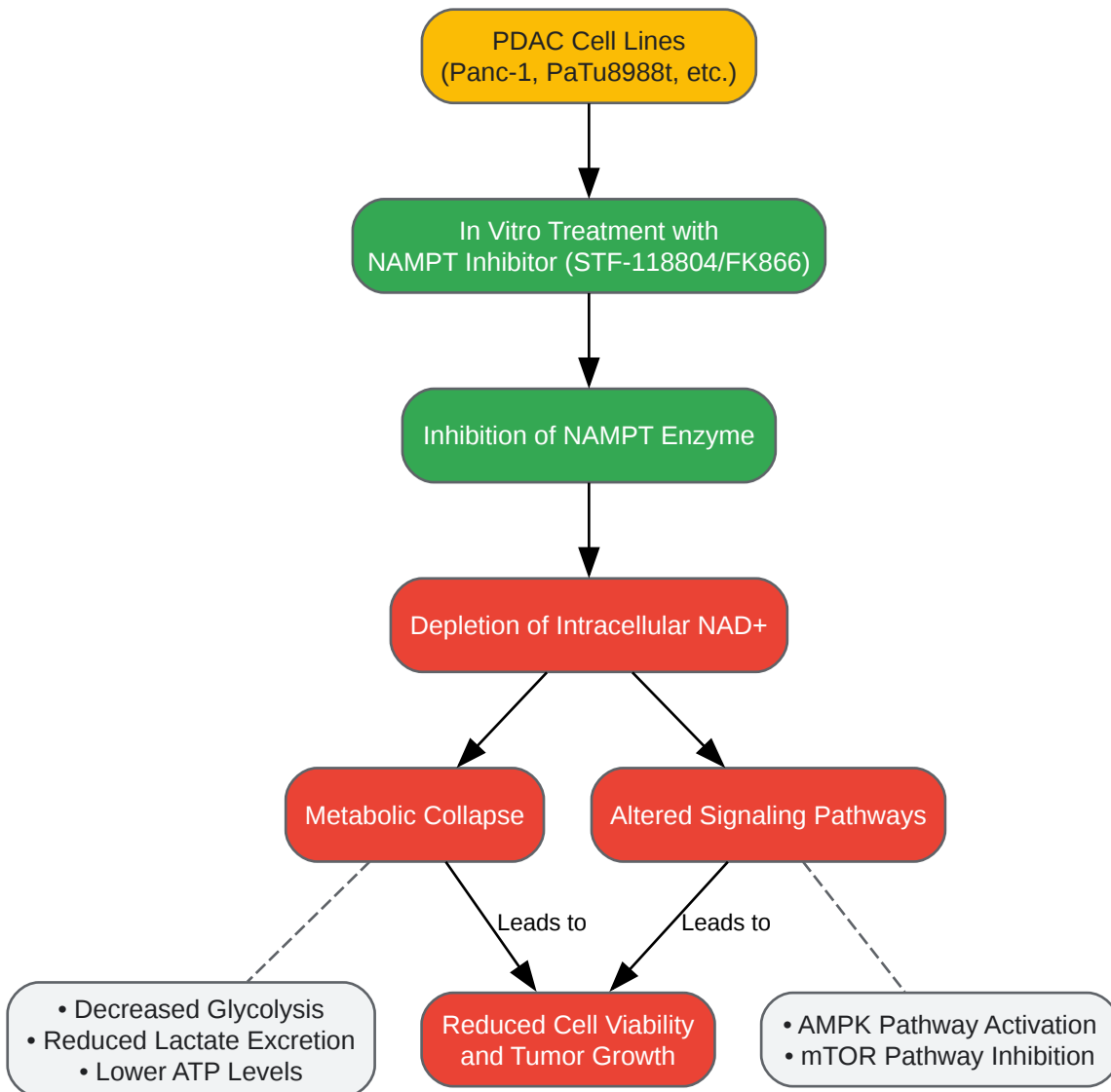
Feature/Aspect	STF-118804	FK866
Inhibitor Type	Novel, competitive, "next-generation" NAMPT inhibitor [1] [2]	First-generation, non-competitive NAMPT inhibitor [1] [2]
In Vitro Efficacy (PDAC cells)	Reduced cell viability and colony formation in soft agar at nanomolar concentrations [1] [2]	Previously shown to decrease pancreatic cancer cell viability [1] [2]
In Vivo Efficacy (PDAC)	Reduced tumor size in an orthotopic mouse model after 21 days of treatment [1] [2]	Reduced tumor size in an orthotopic mouse model after 21 days of treatment [1] [2]
Metabolic Impact	Depleted NAD ⁺ , decreased glucose uptake, lactate excretion, and ATP levels, leading to metabolic collapse [1] [2]	Information not available in the provided search results for direct comparison.
Pathway Modulation	Activated AMPK pathway and inhibited mTOR pathway [2]	Information not available in the provided search results for direct comparison.

Feature/Aspect	STF-118804	FK866
Combination with Chemo	Additive effect in decreasing cell viability when combined with paclitaxel, gemcitabine, and etoposide [1] [2]	Information not available in the provided search results for direct comparison.

Mechanism of Action and Key Experimental Data

Both **STF-118804** and FK866 target Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD⁺ salvage pathway. Many cancer cells rely on this pathway to maintain high levels of NAD⁺, a crucial cofactor for energy metabolism and cell survival [1] [2]. Inhibiting NAMPT depletes cellular NAD⁺, leading to metabolic collapse and cell death.

The core experimental workflow and mechanistic consequences of NAMPT inhibition are illustrated below.



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Key experimental evidence supporting the efficacy of these inhibitors includes:

- **NAD⁺ Depletion:** Treatment with **STF-118804** caused a concentration-dependent decrease in NAD⁺ levels across multiple PDAC cell lines, with effects observed within 12-24 hours [1] [2].
- **Rescue Experiment:** The cytotoxic effects of **STF-118804** were reversed by adding exogenous Nicotinamide Mononucleotide (NMN), confirming the on-target mechanism through the NAMPT pathway [1] [3].
- **Synergy with Standard Chemotherapy:** **STF-118804** showed an additive effect in reducing cell viability when combined with chemotherapeutic agents like gemcitabine, which is a standard treatment for pancreatic cancer [1] [2].

Insights on Drug Resistance

A critical consideration in drug development is resistance. A 2018 study demonstrated that cancer cells with acquired resistance to FK866 can also become cross-resistant to other NAMPT inhibitors, including **STF-118804** [4]. This cross-resistance was linked to specific point mutations in the NAMPT gene (e.g., H191R) that can prevent the inhibitor from binding effectively [4]. This suggests that while **STF-118804** is a potent inhibitor, its clinical application might be challenged by pre-existing or acquired resistance mechanisms shared with earlier-generation compounds.

Interpretation and Future Directions

The available evidence indicates that **STF-118804 demonstrates potent anti-cancer efficacy comparable to FK866 in preclinical pancreatic cancer models**. Its characterization as a "next-generation" and "highly specific" inhibitor suggests it may represent a refined compound, though the provided studies do not establish a definitive clinical superiority over FK866.

For your research, the following points are crucial:

- **Context of Evidence:** This comparison is based on a limited number of preclinical studies. Comprehensive data from broader cancer types or human trials is not available in the search results.
- **Combination Potential:** The additive effect of **STF-118804** with standard chemotherapeutics is a promising avenue for overcoming treatment resistance in aggressive cancers like PDAC [1] [2].
- **Resistance Monitoring:** The potential for cross-resistance necessitates careful patient stratification and monitoring for NAMPT mutations in a clinical setting [4].

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References

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